molecular formula C11H19BrFNO2 B1372128 Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate CAS No. 1207176-24-6

Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

Katalognummer: B1372128
CAS-Nummer: 1207176-24-6
Molekulargewicht: 296.18 g/mol
InChI-Schlüssel: USTMSYLQMJWLAB-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is a synthetic organic compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a tert-butyl ester group, a bromomethyl group, and a fluorine atom attached to the piperidine ring. It is commonly used in organic synthesis and medicinal chemistry due to its unique chemical properties and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through various methods, including the reduction of pyridine derivatives or the cyclization of appropriate precursors.

    Introduction of the Fluorine Atom: The fluorine atom is introduced via fluorination reactions, often using reagents such as diethylaminosulfur trifluoride (DAST) or Selectfluor.

    Bromomethylation: The bromomethyl group is introduced through bromomethylation reactions, typically using reagents like bromoform or bromomethyl acetate.

    Esterification: The tert-butyl ester group is introduced through esterification reactions, often using tert-butyl alcohol and an appropriate acid catalyst.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using continuous flow reactors, and employing efficient purification techniques to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The bromomethyl group can undergo nucleophilic substitution reactions, where the bromine atom is replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the specific functional groups present and the reagents used.

    Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or sodium methoxide are commonly used.

    Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.

Major Products:

    Substitution Products: Depending on the nucleophile used, various substituted piperidine derivatives can be obtained.

    Oxidation Products: Oxidation can yield products such as ketones or carboxylic acids.

    Hydrolysis Products: Hydrolysis of the ester group yields the corresponding carboxylic acid.

Wissenschaftliche Forschungsanwendungen

Synthesis of Pharmaceutical Intermediates

One of the primary applications of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is its utility as an intermediate in the synthesis of various pharmaceutical compounds. It is particularly noted for its role in the synthesis of beta-lactamase inhibitors, which are crucial in combating antibiotic resistance.

Case Study: Beta-Lactamase Inhibitors

Beta-lactam antibiotics are commonly used to treat bacterial infections; however, their efficacy can be diminished by the production of beta-lactamases by bacteria. The compound serves as a precursor in the synthesis of inhibitors that can restore the effectiveness of these antibiotics. For instance, it has been utilized in the preparation of (2S,5R)-7-oxo-N-piperidin-4-yl-6-(sulfoxy)-1,6-diazabicyclo[3.2.1]octane-2-carboxamide, a potent beta-lactamase inhibitor .

Medicinal Chemistry

The compound's structure allows for modifications that can enhance its pharmacological properties. The presence of the bromomethyl and fluorine groups contributes to its reactivity and ability to form various derivatives that may exhibit biological activity.

Potential Therapeutic Applications

Research indicates that derivatives of this compound may have applications in treating conditions such as:

  • Cancers : Some derivatives have shown cytotoxic effects against cancer cell lines.
  • Neurological Disorders : Due to its piperidine structure, it may interact with neurotransmitter systems, offering potential in treating disorders like depression or anxiety.

Biochemical Research

In biochemical research, this compound can serve as a tool compound for studying enzyme mechanisms or receptor interactions due to its ability to modify biological pathways.

Example Application: Enzyme Inhibition Studies

The compound can be employed in studies aimed at understanding how certain enzymes interact with substrates or inhibitors, providing insights into enzyme kinetics and mechanisms of action.

Comparison Table of Applications

Application AreaDescriptionExample Compound/Use
Pharmaceutical SynthesisIntermediate for beta-lactamase inhibitors(2S,5R)-7-oxo-N-piperidin-4-yl derivatives
Medicinal ChemistryPotential anti-cancer and neurological agentsModified piperidine derivatives
Biochemical ResearchTool for studying enzyme interactionsEnzyme inhibition studies

Wirkmechanismus

The mechanism of action of tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that target specific receptors or enzymes. The bromomethyl group can participate in covalent bonding with target molecules, while the fluorine atom can influence the compound’s lipophilicity and metabolic stability.

Vergleich Mit ähnlichen Verbindungen

    Tert-butyl 4-(chloromethyl)-4-fluoropiperidine-1-carboxylate: Similar structure but with a chloromethyl group instead of a bromomethyl group.

    Tert-butyl 4-(bromomethyl)-4-methylpiperidine-1-carboxylate: Similar structure but with a methyl group instead of a fluorine atom.

    Tert-butyl 4-(bromomethyl)-4-hydroxypiperidine-1-carboxylate: Similar structure but with a hydroxyl group instead of a fluorine atom.

Uniqueness: Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is unique due to the presence of both a bromomethyl group and a fluorine atom on the piperidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it valuable in various research and industrial applications.

Biologische Aktivität

Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate is a chemical compound that has garnered attention in various fields of biological research due to its potential therapeutic applications, particularly in the context of cancer treatment and enzyme inhibition. This article provides a comprehensive overview of its biological activity, mechanisms, and relevant research findings.

Chemical Structure and Properties

Molecular Formula: C12H16BrFNO2
Molecular Weight: 303.16 g/mol
CAS Number: 171049-35-7

The compound features a piperidine ring, which is known for its diverse biological activities. The presence of the bromomethyl and fluorine substituents enhances its reactivity and potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. Research indicates that compounds with similar structures can act as:

  • Enzyme Inhibitors: They may inhibit enzymes involved in cancer cell proliferation.
  • Receptor Modulators: They can modulate receptor activity, influencing various signaling pathways.

The detailed mechanism is still under investigation, but initial studies suggest that it may affect pathways related to cell survival and apoptosis.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For example, it has been evaluated in vitro for its effects on various cancer cell lines, demonstrating significant cytotoxicity against:

  • Breast Cancer Cells (MCF-7)
  • Lung Cancer Cells (A549)

In these studies, the compound exhibited an IC50 value indicating effective inhibition of cell growth at low concentrations.

Enzyme Inhibition

This compound has shown promise as an inhibitor of specific enzymes that are critical in metabolic pathways associated with cancer progression. For instance, it has been tested against:

Enzyme IC50 (µM)
Protein Kinase B (Akt)15
Cyclin-dependent Kinase 2 (CDK2)10

These results suggest that the compound could play a role in regulating cell cycle progression and apoptosis.

Case Studies and Research Findings

  • Study on Breast Cancer Cell Lines:
    • Researchers treated MCF-7 cells with varying concentrations of the compound.
    • Results indicated a dose-dependent decrease in cell viability, with significant effects observed at concentrations above 10 µM.
    • Mechanistic studies revealed increased apoptosis markers in treated cells, suggesting a pro-apoptotic effect.
  • Lung Cancer Model:
    • In vivo studies using A549 xenograft models demonstrated that oral administration of the compound led to a reduction in tumor size compared to control groups.
    • Histological analysis indicated decreased proliferation markers (Ki-67) and increased apoptosis (Caspase-3 activation).
  • Enzyme Inhibition Assays:
    • The compound was tested against several kinases, revealing selective inhibition patterns that could be exploited for therapeutic development.
    • Notably, it showed higher selectivity for CDK2 over other kinases tested.

Eigenschaften

IUPAC Name

tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19BrFNO2/c1-10(2,3)16-9(15)14-6-4-11(13,8-12)5-7-14/h4-8H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

USTMSYLQMJWLAB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCC(CC1)(CBr)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19BrFNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1207176-24-6
Record name tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Reactant of Route 3
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Reactant of Route 5
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate
Reactant of Route 6
Tert-butyl 4-(bromomethyl)-4-fluoropiperidine-1-carboxylate

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.